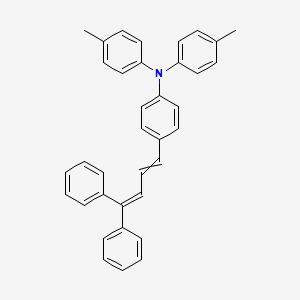
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and butadiene groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diphenylbutadiene with N,N-bis(4-methylphenyl)aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions may include binding to receptors, enzymes, or other macromolecules, leading to changes in cellular pathways and functions. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Diphenylbutadienyl)aniline
- N,N-bis(4-methylphenyl)aniline
- 4,4-Diphenylbutadiene
Uniqueness
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of phenyl and butadiene groups, which confer specific electronic and structural properties. These characteristics make it particularly valuable in the development of advanced materials and in various research applications.
Properties
CAS No. |
118985-32-3 |
|---|---|
Molecular Formula |
C36H31N |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H31N/c1-28-16-22-33(23-17-28)37(34-24-18-29(2)19-25-34)35-26-20-30(21-27-35)10-9-15-36(31-11-5-3-6-12-31)32-13-7-4-8-14-32/h3-27H,1-2H3 |
InChI Key |
GULCURCAQCYZGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















